molecular formula C6H6F3N3O B2805584 1,6-Diamino-4-(trifluoromethyl)pyridin-2-one CAS No. 2135614-60-5

1,6-Diamino-4-(trifluoromethyl)pyridin-2-one

Cat. No. B2805584
CAS RN: 2135614-60-5
M. Wt: 193.129
InChI Key: FFQPRGBQZCTDSF-UHFFFAOYSA-N
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Description

“1,6-Diamino-4-(trifluoromethyl)pyridin-2-one” is a chemical compound with the molecular formula C6H6F3N3O and a molecular weight of 193.13. It is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . The presence of a fluorine atom and a carbon-containing pyridine in its structure is thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .


Synthesis Analysis

The synthesis of “1,6-Diamino-4-(trifluoromethyl)pyridin-2-one” and its derivatives is generally achieved via two main methods . One method involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block . The choice of method depends largely on the identity of the desired target compound .


Molecular Structure Analysis

The molecular structure of “1,6-Diamino-4-(trifluoromethyl)pyridin-2-one” contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . The InChI code for this compound is 1S/C6H6F3N3O/c7-6(8,9)3-1-4(10)12(11)5(13)2-3/h1-2H,10-11H2 .


Chemical Reactions Analysis

The chemical reactions involving “1,6-Diamino-4-(trifluoromethyl)pyridin-2-one” and its derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure . The process of cyclo-condensation involves the molecular assembly of a large, ring-shaped molecule (in this case a pyridine) from smaller, fluorinated building blocks .

Scientific Research Applications

Coordination Chemistry and Complex Formation

1,6-Diamino-4-(trifluoromethyl)pyridin-2-one derivatives exhibit unique properties in coordination chemistry, enabling the formation of complex compounds with diverse structures and functionalities. Boča, Jameson, and Linert (2011) review the chemistry of compounds containing pyridine and its derivatives, highlighting their application in forming complex compounds with significant spectroscopic, structural, and magnetic properties. These complexes have potential applications in catalysis, molecular magnetism, and the development of functional materials (Boča, Jameson, & Linert, 2011).

Medicinal Chemistry Applications

Pyridine derivatives, including 1,6-Diamino-4-(trifluoromethyl)pyridin-2-one, have been extensively studied for their medicinal properties. Altaf et al. (2015) discuss the wide range of biological activities associated with pyridine derivatives, from antifungal and antibacterial to anticancer activities. These compounds are integral to modern medicinal chemistry, contributing to the development of new therapeutic agents (Altaf et al., 2015).

Materials Science and Polymer Synthesis

In materials science, pyridine derivatives are utilized in the synthesis of polymers with high glass transition temperatures and good thermomechanical resistance. Fenouillot et al. (2010) review the use of dianhydrohexitols, closely related to pyridine derivatives, in polymer synthesis, highlighting their advantages such as rigidity, chirality, and biodegradability. These polymers have potential applications in sustainable materials and bioplastics (Fenouillot et al., 2010).

Chemosensors and Analytical Applications

Pyridine and its derivatives are also significant in the development of chemosensors for detecting metal ions and other analytes. Alharbi (2022) reviews organic compounds, including pyridine derivatives, used as chemosensors for Zn(II) ions, emphasizing their importance in environmental, agricultural, and biological sample analysis. These compounds' ability to form stable complexes with metal ions makes them valuable tools in analytical chemistry (Alharbi, 2022).

Environmental Applications

In addition to their roles in chemistry and materials science, pyridine derivatives are explored for environmental applications, such as in the design of corrosion inhibitors. Verma, Quraishi, and Ebenso (2020) discuss the effectiveness of quinoline derivatives, structurally related to pyridine, in preventing metallic corrosion, highlighting their potential in creating more sustainable and durable materials (Verma, Quraishi, & Ebenso, 2020).

Future Directions

The demand for TFMP derivatives, including “1,6-Diamino-4-(trifluoromethyl)pyridin-2-one”, has been increasing steadily in the last 30 years . With the global population rapidly expanding, agrochemicals are in increasing demand to maintain crop production . In addition, the agricultural research community faces the challenge of producing pesticides that not only prevent crop losses caused by parasites, but also protect human populations from the spread of diseases such as malaria, dengue fever, or the Zika virus, all of which are carried by mosquitoes . Therefore, it is expected that many novel applications of TFMP will be discovered in the future .

properties

IUPAC Name

1,6-diamino-4-(trifluoromethyl)pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3O/c7-6(8,9)3-1-4(10)12(11)5(13)2-3/h1-2H,10-11H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFQPRGBQZCTDSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(N(C1=O)N)N)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6F3N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6-Diamino-4-(trifluoromethyl)pyridin-2-one

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